molecular formula C23H22ClN3O3S B2565640 N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955753-21-6

N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2565640
CAS RN: 955753-21-6
M. Wt: 455.96
InChI Key: KLXZSAAIZFDTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H22ClN3O3S and its molecular weight is 455.96. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study described the synthesis and identification of a class of compounds containing 2-(arylcarboxamide)-(S)-6-amino-4,5,6,7-tetrahydrobenzo[d]thiazole, highlighting their potential as anti-leukemic agents. The research indicated that the position, number, and bulkiness of the substituent on the phenyl ring of the aryl carboxamide moiety play a key role in inhibiting the proliferation of leukemia cells (Prasanna et al., 2010).

  • Another study focused on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as a novel class of promising antibacterial agents. It reported that specific compounds in this series displayed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting their potential in therapeutic interventions against bacterial infections (Palkar et al., 2017).

Antimicrobial and Anti-inflammatory Properties

  • Research on the synthesis and biological screening of Thiazole-5-Carboxamide Derivatives highlighted the antimicrobial activities of these compounds. The study found that some derivatives exhibited effective antibacterial and antifungal properties, indicating the relevance of thiazole derivatives in the development of new antimicrobial agents (Mhaske et al., 2011).

  • Another study involved the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring. This research provided insights into the antimicrobial efficacy of these compounds against various bacterial and fungal strains, suggesting their potential as novel therapeutic agents for microbial diseases (Desai et al., 2013).

Solvent Effects and Spectroscopic Analysis

  • An investigation into the solvent effect on absorption and fluorescence spectra of biologically active carboxamides, including similar structures to the one of interest, demonstrated how solvent polarity affects the photophysical properties of these compounds. This study is crucial for understanding the interaction of such compounds with biological systems and their potential applications in bio-imaging and diagnostics (Patil et al., 2011).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c1-30-16-11-9-14(10-12-16)21(28)27-23-26-20-17(6-4-8-19(20)31-23)22(29)25-13-15-5-2-3-7-18(15)24/h2-3,5,7,9-12,17H,4,6,8,13H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXZSAAIZFDTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.